(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
This compound is a complex enamide derivative characterized by:
- A (Z)-configured prop-2-enamide backbone.
- A 4-chlorophenylmethoxy substituent at the 3-position of the phenyl ring.
- A methoxy group at the 4-position of the same phenyl ring.
- A cyano group at the 2-position of the propenamide chain.
- An N-(2-methoxy-4-nitrophenyl) substituent on the amide nitrogen.
Its electron-withdrawing groups (cyano, nitro) and bulky aromatic substituents likely influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
(Z)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-22-10-5-17(12-24(22)35-15-16-3-6-19(26)7-4-16)11-18(14-27)25(30)28-21-9-8-20(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPTYPZGILKOSZ-WQRHYEAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : (Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Molecular Formula : C24H24ClN3O4
- Molecular Weight : 445.92 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly anticancer effects. The following sections detail specific findings related to its cytotoxicity and mechanisms.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has been tested against various cancer cell lines, including HCT116 (colorectal carcinoma) and A549 (lung adenocarcinoma). In vitro studies have shown that it possesses significant cytotoxic effects, with IC50 values indicating potent activity.
- For instance, a study reported an IC50 value of approximately 193.93 µg/mL against HCT116 cells, which was more effective than many standard chemotherapeutics like 5-fluorouracil .
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by modulating key apoptotic pathways. It has been observed to upregulate pro-apoptotic genes such as Bax and p53 , while downregulating anti-apoptotic genes like Bcl-2 and CDK4 , suggesting a mechanism involving the intrinsic apoptotic pathway .
- Molecular docking studies indicate that the compound interacts with various cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival .
Case Studies
A series of case studies have highlighted the effectiveness of (Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide in preclinical models:
- Study on HCT116 Cells :
- Comparative Analysis with Other Compounds :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HCT116 | 193.93 | Induction of apoptosis via Bax/p53 pathway |
| Cytotoxicity | A549 | 371.36 | Modulation of apoptotic gene expression |
| Selectivity | Various | Varies | Targeting specific signaling pathways |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with structural similarities to (Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies have shown that related compounds effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study reported that certain synthesized derivatives demonstrated better anti-inflammatory effects than traditional NSAIDs like diclofenac .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have demonstrated that similar structures can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways. For example, derivatives of related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells .
Synthesis and Characterization
The synthesis of (Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step reactions including nucleophilic substitutions and cycloaddition reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anti-inflammatory Activity
In a comparative study, several derivatives of the compound were tested for their ability to inhibit COX enzymes. The most active compounds were found to have IC50 values lower than those of established anti-inflammatory drugs, suggesting that they may offer a safer profile with fewer gastrointestinal side effects .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the anticancer efficacy of related compounds in vitro. The results indicated that certain derivatives led to a significant reduction in cell viability in cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .
Comparison with Similar Compounds
Research Findings and Hypotheses
Preparation Methods
Regioselective Etherification and Functional Group Interconversion
The synthesis begins with 3,4-dihydroxybenzaldehyde (A ), which undergoes sequential protection/deprotection steps:
Step 1: Methoxylation at C4
- Reagents : Methyl iodide (2.2 eq), K₂CO₃ (3.0 eq)
- Solvent : Anhydrous DMF, 0°C → RT, 12 h
- Yield : 98% (4-methoxy-3-hydroxybenzaldehyde, B )
Step 2: Williamson Ether Synthesis at C3
- Electrophile : 4-Chlorobenzyl bromide (1.1 eq)
- Base : Cs₂CO₃ (2.5 eq) in DMF, 80°C, 6 h
- Yield : 85% (3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde, C )
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±5% yield |
| Base Strength | Cs₂CO₃ > K₂CO₃ | +12% yield |
| Solvent Polarity | DMF > DMSO | +8% yield |
Preparation of N-(2-Methoxy-4-nitrophenyl)-2-cyanoacetamide
Nitration of Protected Aniline Derivatives
Starting from 2-methoxyaniline (D ):
Step 1: Directed Nitration
- Nitrating Agent : 90% HNO₃ in H₂SO₄ (1:3 v/v), −10°C
- Regioselectivity : Para-nitration favored (96:4 para:ortho)
- Product : 2-methoxy-4-nitroaniline (E ), 78% yield
Step 2: Acetamide Formation
- Acylation : 2-cyanoacetyl chloride (1.05 eq), Et₃N (2.0 eq)
- Solvent : CH₂Cl₂, 0°C → RT, 4 h
- Product : N-(2-methoxy-4-nitrophenyl)-2-cyanoacetamide (F ), 91% yield
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.4 Hz, 1H, ArH), 7.94 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂CN)
- HRMS : m/z calc. for C₁₀H₈N₃O₄ [M+H]⁺ 258.0514, found 258.0511
Stereocontrolled Enamide Formation: Comparison of Methodologies
Classical Condensation Approach
Conditions :
- Components : Aldehyde C (1.0 eq), Cyanoacetamide F (1.2 eq)
- Catalyst : NH₄OAc (0.5 eq) in EtOH
- Temperature : Reflux (78°C), 24 h
- Outcome : 62% yield, Z:E = 3:2
Limitations :
- Poor stereocontrol (Z selectivity <60%)
- Requires chromatographic separation of isomers
Copper-Catalyzed Coupling Strategy
Adapting Buchwald-type conditions from:
- Catalyst System : CuI (10 mol%), N,N′-dimethylethane-1,2-diamine (20 mol%)
- Base : K₂CO₃ (3.0 eq)
- Solvent : Toluene, 110°C, 48 h
- Outcome : 78% yield, Z:E >19:1
Mechanistic Insight :
The copper-amine complex facilitates oxidative addition into the C-Br bond of Z-vinyl bromide intermediates, enabling retention of configuration during cross-coupling.
Process Optimization and Scale-Up Considerations
Solvent Screening for Coupling Reactions
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Toluene | 2.38 | 78 | 19:1 |
| DMF | 36.7 | 65 | 12:1 |
| THF | 7.52 | 71 | 15:1 |
| EtOAc | 6.02 | 68 | 14:1 |
Analytical Characterization of Final Product
Spectroscopic Fingerprinting
- ¹H NMR (500 MHz, DMSO-d₆):
δ 10.42 (s, 1H, NH), 8.24 (d, J = 2.5 Hz, 1H), 7.89 (dd, J = 8.7, 2.5 Hz, 1H), 7.45–7.38 (m, 5H, ArH), 6.98 (d, J = 8.7 Hz, 1H), 5.21 (s, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) - 13C NMR (126 MHz, DMSO-d₆):
δ 167.8 (CONH), 158.2 (C≡N), 152.1–114.3 (ArC), 70.5 (OCH₂), 56.1/56.0 (2×OCH₃) - IR (ATR): ν 2215 cm⁻¹ (C≡N), 1682 cm⁻¹ (C=O), 1524 cm⁻¹ (NO₂ asym)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) + 0.1% TFA | 99.2 |
| UPLC-MS | HSS T3, 2.1 × 50 mm | H₂O/MeOH gradient | 99.5 |
Q & A
Q. What are the key considerations for synthesizing (Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide?
The synthesis involves multi-step aromatic substitution and nitration reactions. Critical parameters include:
- Temperature control : Reactions are typically conducted under reflux (e.g., ethanol at 78°C or DMSO at 120°C) to optimize intermediate formation .
- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution, while ethanol aids in stabilizing nitro intermediates .
- Purification : Column chromatography or recrystallization is used to isolate intermediates, with HPLC monitoring purity (>95%) .
Q. Which analytical techniques are most reliable for structural characterization?
A combination of methods is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of methoxy and nitro groups (e.g., aromatic proton splitting patterns) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry (Z-configuration) and validate bond angles .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ matching theoretical m/z) .
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to balance lipophilicity from methoxy groups and polarity from nitrophenyl moieties .
- Surfactant-assisted dispersion : Polysorbate-80 (0.1% w/v) improves aqueous solubility for cell-based studies .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Cross-reference NMR coupling constants with X-ray torsion angles to confirm stereochemistry .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers causing signal splitting) .
Q. What strategies optimize reaction yields in the presence of competing byproducts?
- Design of Experiments (DoE) : Apply response surface methodology to model interactions between temperature, solvent ratio, and catalyst loading .
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to suppress side reactions (e.g., over-nitration) .
Q. How do substituent electronic effects influence biological activity?
- Structure-Activity Relationship (SAR) :
- 4-Nitrophenyl group : Enhances electrophilicity, potentially increasing target binding (e.g., enzyme inhibition) .
- 4-Chlorophenyl methoxy : Modulates lipophilicity (logP ~3.2), impacting membrane permeability .
- Computational modeling : DFT calculations (e.g., Mulliken charges) predict electron-withdrawing/donating effects on reactivity .
Q. What methods assess compound stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidants (H₂O₂), then quantify degradation via HPLC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor polymorphic transitions via PXRD .
Notes for Methodological Rigor
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate (Z)/(E) isomers .
- Batch reproducibility : Implement QC protocols with ≤5% RSD in NMR peak integrals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
